2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
Description
2-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at position 2 and a pyridin-2-yl carboxamide at position 3. The 4-methoxyphenyl moiety enhances lipophilicity, while the pyridine ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-2-yltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-22-11-7-5-10(6-8-11)20-18-13(17-19-20)14(21)16-12-4-2-3-9-15-12/h2-9H,1H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDDISKPTYNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves the formation of the tetrazole ring through cyclization reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with pyridine-2-carboxylic acid, followed by cyclization with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the coupling of the tetrazole intermediate with a carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2) under UV light.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide.
Reduction: Formation of 2-(4-aminophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide.
Substitution: Formation of various substituted tetrazole derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that tetrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that tetrazole-based compounds can inhibit tumor growth by interfering with key signaling pathways involved in cancer cell proliferation and survival.
Case Study : A study investigating various tetrazole derivatives found that compounds with a pyridine moiety showed enhanced activity against multiple cancer cell lines, suggesting that the incorporation of the pyridine group in 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide could similarly enhance its anticancer efficacy .
Antimicrobial Properties
Tetrazoles are also recognized for their antimicrobial effects. The incorporation of specific substituents can enhance their activity against bacterial strains.
Case Study : A recent investigation into the antibacterial activity of substituted tetrazoles revealed that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group was noted to contribute positively to the antimicrobial properties .
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
Case Study : Inhibitory effects on enzymes such as carbonic anhydrase have been documented, indicating potential applications in treating conditions like glaucoma and hypertension. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access .
Neuropharmacological Applications
Research has explored the neuropharmacological properties of tetrazole derivatives, including their effects on neurotransmitter systems.
Case Study : The compound's interaction with serotonin receptors has been examined, showing potential as an anxiolytic agent. This aligns with findings where tetrazoles modulate neurotransmitter release, impacting mood regulation .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The tetrazole core distinguishes this compound from analogs with thiazole, imidazole, or oxazole rings. Key differences include:
- Electronic Properties : Tetrazoles (four nitrogen atoms) exhibit higher electronegativity and hydrogen-bonding capacity than thiazoles (one sulfur, one nitrogen) or oxazoles (one oxygen, one nitrogen) .
Substituent Effects
- 4-Methoxyphenyl Group : This group increases lipophilicity (logP ~2.5 estimated) compared to trifluoromethylphenyl (logP ~3.8) in 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide . However, the methoxy group may improve solubility via weak hydrogen bonding.
- Pyridin-2-yl vs. Pyridin-3-yl : The pyridin-2-yl carboxamide in the target compound may favor distinct binding orientations compared to pyridin-3-yl derivatives, as seen in N-(4-fluoro-3-methoxybenzyl)-6-(2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide .
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioisosteric Potential: The tetrazole in the target compound may mimic carboxylic acids in binding interactions, similar to angiotensin II receptor blockers (e.g., losartan) .
- Comparative Activity : While thiazole derivatives like Dasatinib exhibit kinase inhibition (IC50 < 1 nM for Bcr-Abl), tetrazole analogs could target different kinases due to altered electronic profiles .
- Solubility vs. Permeability : The 4-methoxyphenyl group balances solubility (via methoxy) and permeability (via aryl hydrophobicity), contrasting with trifluoromethylphenyl’s high logP .
Biological Activity
2-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 302.31 g/mol
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 100 µg/mL | |
| Escherichia coli | 125 µg/mL | |
| Candida albicans | 150 µg/mL |
The introduction of the 4-methoxyphenyl group significantly enhances the antimicrobial activity, making it a promising candidate for further development.
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. A study conducted on various cancer cell lines demonstrated that it possesses cytotoxic effects comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Comparison Drug | Reference |
|---|---|---|---|
| A-431 (epidermoid carcinoma) | <10 | Doxorubicin | |
| Jurkat (T-cell leukemia) | <15 | Doxorubicin |
Molecular dynamics simulations revealed that the compound interacts with target proteins through hydrophobic contacts, indicating a mechanism of action that warrants further investigation.
Anticonvulsant Activity
The anticonvulsant properties of similar tetrazole compounds have been explored, suggesting that modifications to the tetrazole ring can enhance efficacy. The compound's structural features may contribute to its ability to modulate neurotransmitter systems.
In a study involving animal models, compounds with similar structures exhibited significant protection against induced seizures, suggesting that this compound could also possess this activity.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Q & A
What are the common synthetic routes for 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling reactions and cyclization steps. For example:
- Step 1: Condensation of a substituted tetrazole precursor with 4-methoxyphenyl and pyridinyl moieties using NaH-mediated couplings to form the carboxamide core .
- Step 2: Cyclization with reagents like phosphorus oxychloride (POCl₃) to stabilize the tetrazole ring .
- Step 3: Deprotection of intermediates (e.g., PMB groups) under acidic conditions to yield the final product .
Key challenges include controlling regioselectivity and minimizing by-products during cyclization.
What spectroscopic and analytical methods are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹) .
- X-ray Crystallography: Resolve structural ambiguities, particularly for tautomeric forms of the tetrazole ring .
What preliminary biological assays are suitable for evaluating its activity?
Level: Basic
Methodological Answer:
- Kinase Inhibition Assays: Screen against Src/Abl kinases using fluorescence-based assays (e.g., ADP-Glo™) to identify inhibitory activity .
- Antimicrobial Screening: Test against Gram-positive/negative bacteria and fungi via broth microdilution (MIC determination) .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., K562 leukemia) to assess antiproliferative effects .
How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Level: Advanced
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., halogens, methyl groups) on the tetrazole or pyridinyl ring to enhance target binding. For example, fluorination at specific positions improves metabolic stability .
- Side-Chain Engineering: Replace the methoxyphenyl group with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains and prioritize synthetic targets .
SAR studies for analogous compounds have successfully improved potency (e.g., BMS-354825, a thiazole carboxamide kinase inhibitor) .
What strategies improve the pharmacokinetic (PK) properties of tetrazole derivatives?
Level: Advanced
Methodological Answer:
- Microsomal Stability: Introduce polar groups (e.g., hydroxyethylpiperazine) to reduce CYP450-mediated metabolism. Compound 5 in achieved linear PK in rats via this approach .
- CYP Inhibition Mitigation: Replace metabolically labile groups (e.g., methyl with cyclopropyl) to lower off-target interactions .
- Prodrug Design: Mask polar functionalities (e.g., carboxylic acids) as esters to enhance oral bioavailability .
How can researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Reproducibility Checks: Standardize synthetic protocols (e.g., reaction time, temperature) to ensure consistent compound purity .
- Orthogonal Assays: Validate kinase inhibition using both enzymatic (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
- Meta-Analysis: Compare datasets using statistical tools (e.g., PCA) to identify outliers or confounding variables (e.g., impurity profiles) .
What computational tools are effective for predicting thermodynamic properties of this compound?
Level: Advanced
Methodological Answer:
- Thermodynamic Calculations: Use CBS-4M theory to compute enthalpies of formation, critical for evaluating stability and reactivity .
- Solubility Prediction: Apply Abraham solvation parameters or COSMO-RS to estimate aqueous solubility .
- Detonation Parameters: For energetic derivatives, EPXLO5 software predicts detonation velocity/pressure based on molecular composition .
How is the compound’s stability under varying pH conditions assessed?
Level: Basic
Methodological Answer:
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals .
- Forced Degradation Studies: Expose to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions to identify degradation pathways .
What in vivo models are appropriate for evaluating therapeutic potential?
Level: Advanced
Methodological Answer:
- Xenograft Models: Implant human cancer cells (e.g., K562 leukemia) in immunocompromised mice to assess tumor regression .
- Adjuvant-Induced Arthritis (AIA) Models: Test anti-inflammatory activity in rats, monitoring ED₅₀ values and GI toxicity .
- Pharmacokinetic Profiling: Conduct dose-escalation studies in rodents to determine AUC, Cmax, and half-life .
How can researchers address tautomerism in the tetrazole ring during characterization?
Level: Advanced
Methodological Answer:
- Dynamic NMR: Track tautomeric equilibria (1H vs. 2H-tetrazole) by variable-temperature NMR .
- X-ray Diffraction: Resolve tautomeric forms crystallographically, as done for structurally related thiazole carboxamides .
- Computational Analysis: Use DFT calculations (e.g., Gaussian 09) to predict the energetically favored tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
